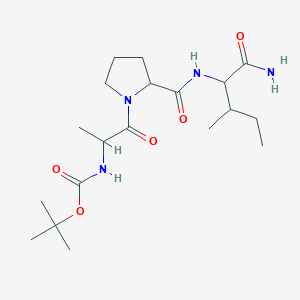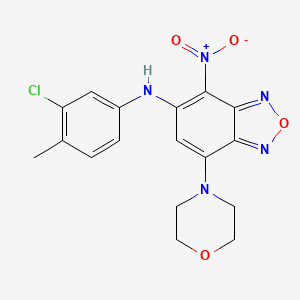![molecular formula C27H25NO3 B4055635 2-[4-(2-biphenylyloxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4055635.png)
2-[4-(2-biphenylyloxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[4-(2-biphenylyloxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C27H25NO3 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.18344366 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Spectroscopy
- NMR Spectroscopy: The structure of related isoindoline-1,3-dione derivatives has been characterized using 1D and 2D NMR spectroscopy, demonstrating the utility of these techniques in confirming the identity of complex organic compounds (Dioukhane et al., 2021).
- Photophysical Properties: Research into the photophysical properties of novel phthalimide derivatives, including solvatochromic shift methods to estimate dipole moments, highlights the potential of these compounds in developing new materials with specific optical properties (Akshaya et al., 2016).
Crystal Structure Analysis
- Studies on the crystal structure of isoindoline-1,3-dione derivatives provide insights into their molecular arrangements and potential applications in material science and drug design (Anouar et al., 2019).
Materials Science and Organic Electronics
- Mesogenic Schiff Bases: Research into isoindoline-1,3-dione based mesogenic Schiff bases explores their application in liquid crystal technology, potentially leading to new types of display technologies or optical devices (Dubey et al., 2018).
Synthesis and Chemical Reactions
- The efficient synthesis of N-(arylaminomethyl)-phthalimides showcases the versatility of isoindoline-1,3-dione derivatives in organic synthesis, contributing to the development of novel compounds with potential applications in various fields (Sena et al., 2007).
Biological Applications
- AChE Inhibitor Evaluation: Isoindoline-1,3-dione derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in Alzheimer’s disease. This research suggests potential therapeutic applications for these compounds in treating neurodegenerative diseases (Andrade-Jorge et al., 2018).
Organic Cathode Materials
- Computational studies predict the redox behavior of isoindole-4,7-dione derivatives, highlighting their potential as organic cathode materials for Li-ion batteries. This research offers a pathway to more sustainable and versatile energy storage solutions (Karlsson et al., 2012).
Properties
IUPAC Name |
5-methyl-2-[4-(2-phenylphenoxy)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c1-18-11-16-23-24(17-18)27(30)28(26(23)29)20-12-14-21(15-13-20)31-25-10-6-5-9-22(25)19-7-3-2-4-8-19/h2-10,12-15,18,23-24H,11,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCROCKJEYQBINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[3-(4-benzyl-1-piperidinyl)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4055562.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[2-(2,2,6,6-tetramethyl-4-piperidinyl)ethyl]methanesulfonamide hydrochloride](/img/structure/B4055576.png)
![4-[(diethylamino)methyl]-5-ethyl-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-2-furamide](/img/structure/B4055580.png)
![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutanoyl]pyrrolidine](/img/structure/B4055584.png)

![diethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]malonate](/img/structure/B4055592.png)
![5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B4055600.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[4-(8-quinolinyl)-1H-pyrazol-1-yl]acetamide trifluoroacetate](/img/structure/B4055603.png)
![2-(2,4-dichlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4055617.png)
![2-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4055629.png)


